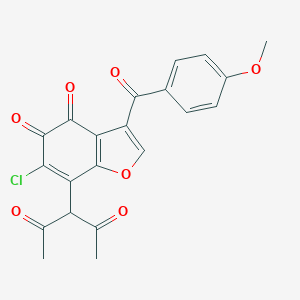![molecular formula C21H20N2O B273719 4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one, commonly known as DBH, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicinal chemistry, drug development, and material sciences.
作用机制
The mechanism of action of DBH is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. DBH has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
DBH has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. However, it may cause mild irritation or allergic reactions in some individuals. DBH has also been shown to modulate various biochemical and physiological processes, such as cell proliferation, apoptosis, and gene expression.
实验室实验的优点和局限性
DBH has several advantages for lab experiments, such as its ease of synthesis, low toxicity, and broad range of potential applications. However, it also has some limitations, such as its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on DBH, including the development of more efficient synthesis methods, the exploration of its potential applications in drug development and material sciences, and the elucidation of its mechanism of action and biochemical and physiological effects. Additionally, the development of new derivatives and analogs of DBH may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
The synthesis of DBH involves the condensation of 2,2-dibenzylhydrazine and cyclohexa-2,5-dien-1-one in the presence of a suitable catalyst. The reaction proceeds via a Schiff base intermediate, which is subsequently reduced to form the final product. The yield of DBH can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
科学研究应用
DBH has been studied for its potential applications in various fields, including medicinal chemistry, drug development, and material sciences. In medicinal chemistry, DBH has been shown to exhibit anticancer, antifungal, and antibacterial activities. In drug development, DBH has been used as a starting material for the synthesis of various pharmacologically active compounds. In material sciences, DBH has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials synthesis.
属性
产品名称 |
4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one |
|---|---|
分子式 |
C21H20N2O |
分子量 |
316.4 g/mol |
IUPAC 名称 |
4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H20N2O/c24-21-13-11-18(12-14-21)15-22-23(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15,22H,16-17H2 |
InChI 键 |
RJTOKXDOLFMGKQ-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC=C3C=CC(=O)C=C3 |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC=C3C=CC(=O)C=C3 |
规范 SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC=C3C=CC(=O)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)


![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)

![3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B273665.png)
![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)